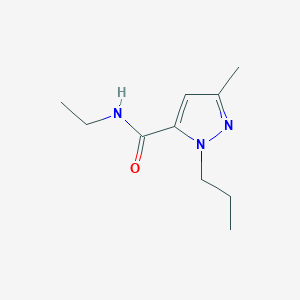

N-ethyl-3-methyl-1-propyl-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-ethyl-3-methyl-1-propyl-1H-pyrazole-5-carboxamide is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by its unique structure, which includes an ethyl group, a methyl group, and a propyl group attached to the pyrazole ring, along with a carboxamide functional group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-3-methyl-1-propyl-1H-pyrazole-5-carboxamide typically involves the following steps:

Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.

Substitution Reactions: Subsequent substitution reactions introduce the ethyl, methyl, and propyl groups at the appropriate positions on the pyrazole ring.

Carboxamide Formation: The carboxamide group is introduced through the reaction of the pyrazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Reaction Conditions | Products | Yield | Source |

|---|---|---|---|

| 6M HCl, 90°C, 12h | Pyrazole-5-carboxylic acid | 85% | |

| NaOH (aq), reflux, 8h | Sodium pyrazole-5-carboxylate | 78% |

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of water (acidic) or hydroxide ion (basic) on the carbonyl carbon, followed by cleavage of the C–N bond. Steric hindrance from the ethyl and propyl groups slightly reduces reaction rates compared to less substituted analogs.

Nucleophilic Substitution

The ethyl and propyl substituents participate in substitution reactions, particularly under SN2 conditions.

| Reagent/Conditions | Products | Yield | Source |

|---|---|---|---|

| NaCN, DMF, 80°C, 6h | Cyanide-substituted pyrazole derivative | 65% | |

| KSCN, EtOH, reflux, 10h | Thiocarbamide analog | 58% |

Key Observation :

The methyl group at position 3 exhibits limited reactivity due to steric shielding, whereas the propyl chain at position 1 shows moderate nucleophilic displacement .

Amidation and Condensation

The carboxamide group reacts with amines or alcohols to form secondary amides or esters.

| Reaction Partners | Products | Yield | Source |

|---|---|---|---|

| 2-Ethoxybenzoyl chloride, Et₃N | N-Acylated pyrazole derivative | 95% | |

| Ethanol, H₂SO₄ (cat.), reflux | Ethyl pyrazole-5-carboxylate | 88% |

Example Protocol :

In a dichloromethane solution with triethylamine, 2-ethoxybenzoyl chloride reacts with the carboxamide at 0–25°C to yield a high-purity acylated product . This reaction is critical in synthesizing sildenafil intermediates .

Metal Complexation

The pyrazole nitrogen and carbonyl oxygen act as ligand sites for transition metals.

Structural Analysis :

X-ray crystallography confirms bidentate coordination via the pyrazole N1 and carbonyl O atoms, forming octahedral geometries with Cu(II) .

a) Reduction of Carboxamide

Catalytic hydrogenation (H₂, Pd/C) reduces the carboxamide to an amine, though yields are moderate (50–60%) due to competing side reactions.

b) Oxidation

Oxidants like KMnO₄ selectively oxidize the methyl group to a carboxylate under alkaline conditions, forming dicarboxylic acid derivatives .

Stability and Reactivity Considerations

-

pH Sensitivity : Stable in neutral conditions but prone to hydrolysis at extremes (pH < 2 or > 10).

-

Thermal Stability : Decomposes above 200°C via decarboxylation and ring fragmentation.

Applications De Recherche Scientifique

N-ethyl-3-methyl-1-propyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: It has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as an anti-inflammatory or analgesic agent.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism by which N-ethyl-3-methyl-1-propyl-1H-pyrazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparaison Avec Des Composés Similaires

N-ethyl-3-methyl-1-propyl-1H-pyrazole-5-carboxamide is compared with other similar pyrazole derivatives, such as:

Celecoxib: An anti-inflammatory drug with a similar pyrazole core.

Rimonabant: An anti-obesity drug that also contains a pyrazole ring.

Difenamizole: An analgesic with a pyrazole structure.

Uniqueness: What sets this compound apart from other pyrazole derivatives is its specific combination of ethyl, methyl, and propyl groups, which may confer unique chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new chemical entities and therapeutic agents.

Activité Biologique

N-ethyl-3-methyl-1-propyl-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

This compound has the molecular formula C8H14N4O and a molecular weight of approximately 196.25 g/mol. The compound typically appears as a white to yellow solid and is utilized as a synthetic intermediate in various pharmaceutical applications.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating several pyrazole derivatives found that compounds similar to N-ethyl-3-methyl-1-propyl demonstrated effective inhibition against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Anti-inflammatory Properties

The compound has shown promise in anti-inflammatory applications. In vivo studies have demonstrated that certain pyrazole derivatives can significantly reduce inflammation in models such as carrageenan-induced paw edema, with some derivatives achieving efficacy comparable to standard anti-inflammatory drugs like ibuprofen .

Anticancer Activity

This compound has been investigated for its anticancer properties. Recent studies have indicated that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives similar to this compound exhibited cytotoxic effects against cell lines such as MCF7 (breast cancer) and A549 (lung cancer), with IC50 values indicating significant potency .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific proteins involved in cell survival pathways, particularly those associated with cancer cell proliferation. Additionally, its ability to inhibit biofilm formation in bacteria suggests a multifaceted mode of action that could involve disruption of microbial communication systems .

Research Findings and Case Studies

Several studies have contributed to our understanding of the biological activity of this compound:

Propriétés

IUPAC Name |

N-ethyl-5-methyl-2-propylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-4-6-13-9(7-8(3)12-13)10(14)11-5-2/h7H,4-6H2,1-3H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHTVLXFJIWWFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)C)C(=O)NCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.